molecular formula C13H17N3O4 B3842655 N'-hexanoyl-3-nitrobenzohydrazide

N'-hexanoyl-3-nitrobenzohydrazide

Cat. No. B3842655
M. Wt: 279.29 g/mol
InChI Key: OXQUFFIYFFARJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexanoyl-3-nitrobenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as NBH or Hexanoyl-3-nitrophenylhydrazine and has a molecular formula of C13H17N3O4.

Scientific Research Applications

N-hexanoyl-3-nitrobenzohydrazide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as a reagent for the detection of aldehydes and ketones. NBH reacts with carbonyl compounds to form yellow or orange-colored hydrazones, which can be easily detected by UV-Vis spectroscopy.

Mechanism of Action

The mechanism of action of N-hexanoyl-3-nitrobenzohydrazide involves the formation of hydrazones with carbonyl compounds. The resulting hydrazones are stable and can be easily detected by UV-Vis spectroscopy. The reaction is highly specific and can be used to detect a wide range of aldehydes and ketones.
Biochemical and Physiological Effects:
N-hexanoyl-3-nitrobenzohydrazide does not have any known biochemical or physiological effects. It is primarily used as a reagent for the detection of carbonyl compounds.

Advantages and Limitations for Lab Experiments

N-hexanoyl-3-nitrobenzohydrazide has several advantages for lab experiments. It is highly specific and can be used to detect a wide range of carbonyl compounds. The reaction is also simple and can be carried out under mild conditions. However, one of the main limitations of this compound is its sensitivity to moisture. It should be stored in a dry environment to prevent degradation.

Future Directions

There are several future directions for the use of N-hexanoyl-3-nitrobenzohydrazide in scientific research. One potential application is in the detection of carbonyl compounds in biological samples. NBH can be used to detect aldehydes and ketones in urine and blood samples, which can provide valuable information about metabolic disorders and diseases. Another potential application is in the development of new drugs. NBH can be used as a starting material for the synthesis of new compounds with potential therapeutic applications.
Conclusion:
In conclusion, N-hexanoyl-3-nitrobenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is primarily used as a reagent for the detection of carbonyl compounds and has several advantages for lab experiments. There are also several future directions for the use of this compound in scientific research, including in the detection of carbonyl compounds in biological samples and in the development of new drugs.

properties

IUPAC Name

N'-hexanoyl-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-3-4-8-12(17)14-15-13(18)10-6-5-7-11(9-10)16(19)20/h5-7,9H,2-4,8H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQUFFIYFFARJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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